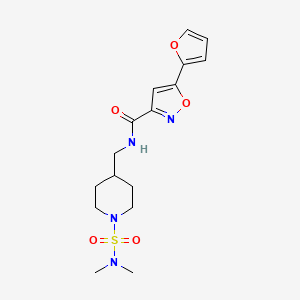

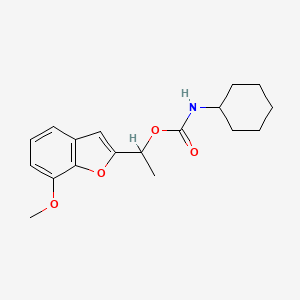

![molecular formula C13H22ClNO B2459163 Spiro[adamantane-2,2'-morpholine];hydrochloride CAS No. 2305252-92-8](/img/structure/B2459163.png)

Spiro[adamantane-2,2'-morpholine];hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[adamantane-2,2’-morpholine];hydrochloride is a spiro compound . Spiro compounds are organic compounds that have at least two molecular rings with only one common atom .

Molecular Structure Analysis

The InChI code for spiro[adamantane-2,2’-morpholine];hydrochloride is 1S/C13H21NO.ClH/c1-2-15-13 (8-14-1)11-4-9-3-10 (6-11)7-12 (13)5-9;/h9-12,14H,1-8H2;1H . For a more detailed molecular structure analysis, you may refer to the related documents .Physical And Chemical Properties Analysis

Spiro[adamantane-2,2’-morpholine];hydrochloride is a powder with a molecular weight of 243.78 .Mechanism of Action

Target of Action

The primary targets of Spiro[adamantane-2,2’-morpholine];hydrochloride are currently unknown. The compound is structurally related to adamantane, a class of compounds known to interact with various targets, including viral proteins and receptors in the central nervous system . .

Mode of Action

Related compounds such as amantadine, an adamantane derivative, are known to increase dopamine release in the brain, suggesting a potential interaction with dopaminergic pathways .

Advantages and Limitations for Lab Experiments

One of the main advantages of Spiro[adamantane-2,2'-morpholine];hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of this receptor in various neurological disorders. However, the drug has limitations in terms of its bioavailability and toxicity, which can affect its efficacy and safety in human trials.

Future Directions

There are several future directions for research on Spiro[adamantane-2,2'-morpholine];hydrochloride. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of interest is the investigation of the drug's potential neuroprotective effects in other neurological diseases such as stroke and traumatic brain injury. Additionally, researchers are exploring the potential use of the drug in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Spiro[adamantane-2,2'-morpholine];hydrochloride involves the reaction of 1-amino-adamantane with 2-bromomethyl-1,4-dioxane in the presence of a base followed by the reaction with hydrochloric acid. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

Spiro[adamantane-2,2'-morpholine];hydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders. In addition to Alzheimer's disease, the drug has shown promise in the treatment of Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Safety and Hazards

The safety information for spiro[adamantane-2,2’-morpholine];hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

spiro[adamantane-2,2'-morpholine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNZKERMWVYOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

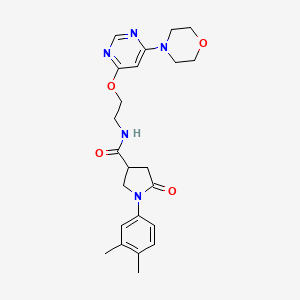

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

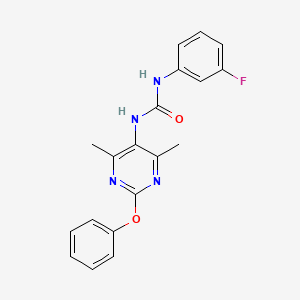

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)

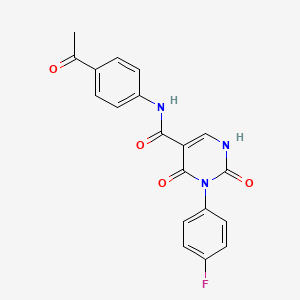

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)

![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)